molecular formula C8H6ClN3O B051909 N-(4-Chloro-1H-benzimidazol-6-yl)formamide CAS No. 118134-22-8

N-(4-Chloro-1H-benzimidazol-6-yl)formamide

Cat. No.: B051909
CAS No.: 118134-22-8
M. Wt: 195.6 g/mol
InChI Key: PWBRDMXGZPMJJK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-1H-benzimidazol-6-yl)formamide typically involves the reaction of 4-chloro-1H-benzimidazole with formamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reactions are carried out in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-1H-benzimidazol-6-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

N-(4-Chloro-1H-benzimidazol-6-yl)formamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Chloro-1H-benzimidazol-6-yl)formamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a chlorine atom and a formamide group on the benzimidazole ring. This unique structure imparts specific chemical and biological properties that differentiate it from other benzimidazole derivatives .

Properties

IUPAC Name

N-(7-chloro-3H-benzimidazol-5-yl)formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O/c9-6-1-5(12-4-13)2-7-8(6)11-3-10-7/h1-4H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWBRDMXGZPMJJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC=N2)Cl)NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501268993
Record name N-(7-Chloro-1H-benzimidazol-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118134-22-8
Record name N-(7-Chloro-1H-benzimidazol-5-yl)formamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=118134-22-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(7-Chloro-1H-benzimidazol-5-yl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501268993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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